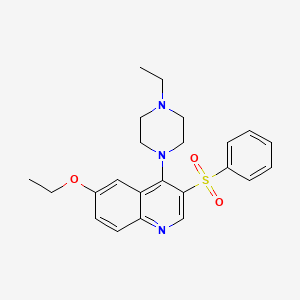

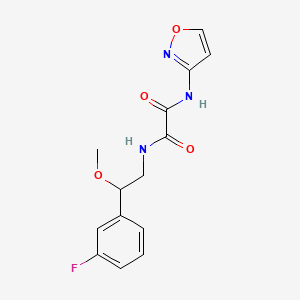

![molecular formula C14H9F3O3 B2441369 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 400744-89-0](/img/structure/B2441369.png)

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate, followed by intramolecular cyclization . This process can be carried out using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl core with a trifluoromethyl group and a hydroxy group attached to one of the phenyl rings, and a carboxylic acid group attached to the other phenyl ring . The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can make the compound more reactive . The carboxylic acid group can participate in various reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can influence the acidity and reactivity of the compound . The carboxylic acid group can participate in hydrogen bonding, which can influence the compound’s solubility and melting point .Aplicaciones Científicas De Investigación

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, catalysts, and bioactive molecules. It has also been used to modify the properties of polymers and other materials, as well as to improve the performance of catalysts. In addition, this compound has been studied for its potential biological applications, such as in drug delivery and as a potential therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxylic acid group and the fluorinated hydroxy group. This covalent bond is believed to be responsible for the unique properties of this compound, such as its solubility in both water and organic solvents, and its relatively non-toxic nature.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. In general, it is believed to be relatively non-toxic, and it has been used in a variety of research applications without any reported adverse effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid in laboratory experiments is its stability and solubility in both water and organic solvents. This makes it an ideal compound for a variety of applications, such as synthesis of polymers, catalysts, and bioactive molecules. In addition, this compound is relatively non-toxic, making it safe for use in laboratory experiments. The main limitation of using this compound is its relatively low solubility in some solvents, such as ethanol and methanol.

Direcciones Futuras

There are a number of potential future directions for the use of 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid. One potential application is in the development of new therapeutic agents, as it has been studied for its potential biological applications, such as in drug delivery. In addition, this compound could be used to modify the properties of polymers and other materials, as well as to improve the performance of catalysts. Finally, this compound could be used to synthesize new polymers and catalysts, and to create new bioactive molecules.

Métodos De Síntesis

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid can be synthesized using a variety of methods, depending on the desired end product. The most common methods involve the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic acid, followed by the reaction of the resulting carboxylic acid with a variety of other compounds, such as 1,1'-biphenyl, 1,1'-biphenyl-2-ylmethyl ester, and 1,1'-biphenyl-3-ylmethyl ester. Other methods involve the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonyl chloride and the reaction of the resulting carboxylic acid with 1,1'-biphenyl-3-ylmethyl ester.

Safety and Hazards

As with any chemical compound, handling “4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” requires appropriate safety measures. These may include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKNIKWPHLFUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)

![2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2441303.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441305.png)

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)